molecular formula C19H23NO6 B3459443 Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3459443
M. Wt: 361.4 g/mol
InChI Key: NUKDEXHMWWMWLK-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with methyl groups at positions 2 and 6, ester groups (methyl) at positions 3 and 5, and a 3-ethoxy-4-hydroxyphenyl moiety at position 4. The ethoxy and hydroxyl groups on the aryl ring distinguish it from related compounds, influencing its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-6-26-14-9-12(7-8-13(14)21)17-15(18(22)24-4)10(2)20-11(3)16(17)19(23)25-5/h7-9,17,20-21H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKDEXHMWWMWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an ethanol solvent, which promotes the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine (DHP) ring undergoes oxidation to form pyridine derivatives, a hallmark reaction for this class of compounds.

  • Conditions : Oxidation occurs under mild conditions (e.g., air exposure, H2O2\text{H}_2\text{O}_2, or FeCl3\text{FeCl}_3) or with stronger oxidants like KMnO4\text{KMnO}_4 in acidic media.

  • Products :

    DHPOxidantPyridine derivative+2H++2e\text{DHP} \xrightarrow{\text{Oxidant}} \text{Pyridine derivative} + 2\text{H}^+ + 2e^-

    The aromatic pyridine product loses the characteristic boat conformation of the DHP ring .

Oxidant Conditions Product Yield
Atmospheric O2\text{O}_2Room temperature, 48 hrsPyridine-3,5-dicarboxylate~75%
H2O2\text{H}_2\text{O}_2 (30%)Ethanol, reflux, 6 hrsFully oxidized pyridine82%
KMnO4\text{KMnO}_4H2SO4\text{H}_2\text{SO}_4, 0°CCarboxylic acid derivatives60–70%

Ester Hydrolysis

The dimethyl ester groups undergo hydrolysis to yield dicarboxylic acids, enabling further functionalization.

  • Acidic Hydrolysis :

    RCOOR’HCl/H2ORCOOH+R’OH\text{RCOOR'} \xrightarrow{\text{HCl/H}_2\text{O}} \text{RCOOH} + \text{R'OH}

    Yields >90% under reflux with 6M HCl.

  • Basic Hydrolysis (Saponification) :

    RCOOR’+NaOHRCOONa++R’OH\text{RCOOR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{R'OH}

    Proceeds quantitatively in aqueous ethanol .

Applications : Hydrolysis products serve as intermediates for synthesizing amides or metal-organic frameworks.

Aromatic Substitution Reactions

The 3-ethoxy-4-hydroxyphenyl substituent participates in electrophilic aromatic substitution (EAS):

  • Nitration :

    Ar-H+HNO3H2SO4Ar-NO2\text{Ar-H} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2

    Occurs at the para position relative to the hydroxyl group .

  • Demethylation :
    The ethoxy group (-OCH2CH3\text{-OCH}_2\text{CH}_3) is cleaved under acidic conditions to form a phenolic -OH group .

Reaction Conditions Position Yield
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°CC-2 of phenyl55%
DemethylationHBr/AcOH\text{HBr/AcOH}, refluxEthoxy → Hydroxyl88%

Cycloaddition and Ring-Opening Reactions

The DHP ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) :

DHP+DienophileBicyclic adduct\text{DHP} + \text{Dienophile} \rightarrow \text{Bicyclic adduct}

  • Conditions : Thermal activation (100–120°C) or Lewis acid catalysis (AlCl3\text{AlCl}_3) .

  • Outcome : Formation of fused bicyclic structures with retained ester functionality .

Functionalization via Michael Addition

The electron-rich DHP ring acts as a nucleophile in Michael additions:

DHP+α,β-unsaturated carbonylAdduct\text{DHP} + \text{α,β-unsaturated carbonyl} \rightarrow \text{Adduct}

  • Example : Reaction with methyl vinyl ketone yields substituted DHP derivatives with extended conjugation.

Metal Coordination

The ester carbonyl and hydroxyl groups form complexes with transition metals:

  • Cu(II) Complexes : Demonstrate enhanced antioxidant activity .

  • Fe(III) Coordination : Used in catalytic applications.

Metal Ligand Sites Application
Cu(II)Carboxylate, phenolic -OHAntioxidant studies
Fe(III)DHP ring N, ester OCatalysis

Mechanistic Insights and Challenges

  • Steric Effects : Bulky substituents (e.g., 2,6-dimethyl groups) hinder reactions at the DHP ring, favoring peripheral functionalization .

  • Electronic Effects : The electron-donating ethoxy group deactivates the phenyl ring toward EAS, necessitating strong electrophiles .

This compound’s versatility in oxidation, hydrolysis, and cycloaddition reactions underscores its utility in synthesizing bioactive molecules and materials. Experimental data emphasize the need to tailor conditions to manage steric and electronic influences .

Scientific Research Applications

Antioxidant Properties

DHPs are known for their antioxidant capabilities. Research indicates that compounds in this class can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders.

Antimicrobial Activity

DHP has been explored for its antimicrobial properties. A study highlighted its effectiveness against various pathogens, including molds like Aspergillus niger, and bacteria such as Escherichia coli and Staphylococcus aureus . This makes it a potential candidate for use in preservatives in cosmetic and pharmaceutical formulations.

Cardiovascular Health

DHP derivatives have been investigated for their potential in treating cardiovascular diseases. They act as calcium channel blockers, which help in managing hypertension and angina by relaxing blood vessels and reducing heart workload .

Anticancer Potential

Emerging studies suggest that DHP compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Synthesis Techniques

The synthesis of DHP typically involves the Hantzsch reaction, which combines aldehydes, β-keto esters, and ammonia under reflux conditions . The resulting compound can be further modified to enhance its biological properties or solubility.

Formulation in Cosmetics

Due to its antimicrobial properties, DHP can be incorporated into cosmetic formulations to prevent microbial growth and extend shelf life. The compound can be combined with other agents to create effective preservative systems .

Case Studies

Study ReferenceApplication AreaKey Findings
Reddy et al., 2017Antioxidant ActivityDemonstrated significant free radical scavenging ability of DHP derivatives.
Patent WO2020127383A1Antimicrobial PreservativeEstablished effectiveness against molds and bacteria in cosmetic formulations.
IUCr Data (2017)Structural AnalysisProvided insights into the molecular conformation that may influence biological activity .

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, similar to other dihydropyridine derivatives, modulating calcium influx and affecting cellular functions. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Variations in 1,4-DHP Derivatives

Compound Name R3, R5 Ester Groups Aryl Substituent (Position 4) Biological Activity/Properties References
Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Methyl 3-ethoxy-4-hydroxyphenyl Under investigation (antioxidant, cardiovascular)
Diisobutyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Isobutyl 3-ethoxy-4-hydroxyphenyl Enhanced lipophilicity; crystal packing stabilized by N–H⋯O and O–H⋯O bonds
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Methyl 4-methoxyphenyl Lower solubility due to reduced polarity
YC-93 (Ethyl/methyl ester with nitro group) Ethyl (position 3), methyl (position 5) 3-nitrophenyl Potent vasodilator (100–300× more potent than papaverine)
Diethyl 4-(3,4,5-trimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Ethyl 3,4,5-trimethoxyphenyl Increased lipophilicity; potential anticancer activity

Key Observations:

Ester Groups :

  • Methyl esters (target compound) confer lower molecular weight and higher polarity compared to isobutyl () or ethyl esters (). This impacts solubility; for instance, the diisobutyl analog exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Bulky ester groups (e.g., isobutyl) introduce steric hindrance, affecting crystal packing and hydrogen-bonding networks .

Aryl Substituents: Electron-withdrawing groups (EWGs): The 3-nitrophenyl group in YC-93 enhances calcium channel blocking activity due to strong electron withdrawal, stabilizing the dihydropyridine ring’s boat conformation and improving receptor binding . Electron-donating groups (EDGs): The 3-ethoxy-4-hydroxyphenyl group in the target compound provides moderate EDG effects. Methoxy vs. Ethoxy/Hydroxy: 4-Methoxyphenyl analogs () lack the hydrogen-bonding capacity of the target compound’s 4-hydroxyl group, leading to weaker intermolecular interactions and lower solubility .

Pharmacological Activity

Conformational Analysis

The dihydropyridine ring adopts a flattened boat conformation in most 1,4-DHPs. Puckering parameters (Q, θ, φ) for the target compound’s diisobutyl analog are Q = 0.3036 Å, θ = 73.2°, φ = 184.3° , similar to nifedipine derivatives. Substituents influence ring planarity:

  • Bulky groups (e.g., 3,4,5-trimethoxyphenyl) increase steric strain, altering θ and φ .
  • Hydrogen-bonding interactions (e.g., O–H⋯O in the target compound) stabilize crystal packing but may restrict conformational flexibility .

Biological Activity

Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a member of the 1,4-dihydropyridine (1,4-DHP) family, known for its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities, supported by case studies and research findings.

Synthesis and Structural Characteristics

DHPs are typically synthesized through the Hantzsch reaction involving ethyl acetoacetate and appropriate aromatic aldehydes. The compound under consideration can be synthesized from 3-ethoxy-4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of ammonia. The synthesis yields a product with a molecular formula of C21H27NO6C_{21}H_{27}NO_6 and a melting point range of 423–425 K .

The crystal structure of DHP reveals that it adopts a shallow boat conformation. The dihedral angle between the 3-ethoxy-4-hydroxyphenyl substituent and the dihydropyridine ring is approximately 85.49°, which is crucial for its biological activity .

Biological Activities

Antimicrobial Activity
DHP derivatives have been evaluated for their antimicrobial properties against various pathogens. In particular, studies have shown that certain DHP derivatives exhibit significant activity against fungal strains such as Aspergillus fumigatus and Candida albicans. For instance, one study reported that specific DHP derivatives achieved minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL against these pathogens .

Anticancer Activity
Research has indicated that DHPs possess anticancer properties. A study focusing on various 1,4-DHP derivatives found that they were more cytotoxic to cancer cell lines (e.g., HeLa and MCF-7) compared to normal human fibroblast cells. This selective cytotoxicity suggests potential for therapeutic applications in cancer treatment .

Cardiovascular Effects
DHPs are also recognized for their cardiovascular benefits. They function as calcium channel blockers, similar to nifedipine, which is used to treat hypertension. The presence of ester groups in their structure is critical for these pharmacological effects .

The biological activities of DHPs are attributed to several mechanisms:

  • Calcium Channel Modulation : DHPs inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.
  • Antioxidant Properties : Some studies suggest that DHPs possess antioxidant capabilities, which may contribute to their protective effects against various diseases.
  • Enzyme Inhibition : DHPs may inhibit enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

  • Antifungal Activity : In a comparative study of various DHP derivatives, it was found that compounds with specific substitutions exhibited enhanced antifungal activity against A. fumigatus and C. albicans. The study utilized disc diffusion and microbroth dilution methods to assess efficacy .
  • Cytotoxicity Assessment : A cytotoxicity study on DHP derivatives demonstrated that certain compounds had significantly lower toxicity towards normal cells compared to standard chemotherapeutics like amphotericin B, suggesting a safer profile for potential therapeutic use .

Q & A

Q. What synthetic protocols are optimal for synthesizing this compound, and how do reaction conditions influence yield and purity?

The Hantzsch reaction is the classical method for 1,4-dihydropyridine (DHP) synthesis. For derivatives with aryl substituents, modified protocols using water or ethanol as solvents are preferred to enhance eco-compatibility and reduce side reactions. Key steps include:

  • Catalyst selection : Use ammonium acetate or iodine to accelerate cyclocondensation .
  • Temperature control : Maintain 70–80°C to balance reaction rate and thermal stability of the phenolic hydroxyl group .
  • Purification : Recrystallization from ethanol or methanol improves purity, monitored by HPLC or TLC .

Q. How is the crystal structure of this compound resolved, and which software tools are critical for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : Employ SHELXS for phase determination and SHELXL for refinement, leveraging Fourier maps to model hydrogen bonding and torsional angles .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to assess atomic displacement parameters .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

  • Calcium channel modulation : Measure IC₅₀ values using radioligand binding assays with [³H]-nitrendipine in smooth muscle preparations .
  • Antioxidant activity : Employ DPPH radical scavenging assays, correlating phenolic hydroxyl groups with free-radical quenching efficiency .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) elucidate electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level provides insights into:

  • Electrostatic potential (ESP) : Maps reveal nucleophilic/electrophilic sites, guiding derivatization strategies .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict redox behavior and stability under physiological conditions .
  • Non-covalent interactions (NCIs) : Reduced Density Gradient (RDG) analysis visualizes steric clashes and hydrogen-bonding networks .

Q. What role does 1,4-dihydropyridine ring puckering play in pharmacological efficacy?

Ring puckering, quantified via Cremer-Pople parameters (θ, φ), directly impacts binding to L-type calcium channels:

  • Planarity vs. activity : Flatter rings (θ < 10°) enhance antagonist activity by improving fit into hydrophobic binding pockets .
  • Substituent effects : Bulky 3-ethoxy-4-hydroxyphenyl groups induce torsional strain (e.g., C7–C8–C9–N1 dihedral angles), reducing planarity .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Dynamic vs. static disorder : NMR may average conformational isomers, while SC-XRD captures static asymmetric units. Use variable-temperature NMR to detect dynamic processes .
  • Hydrogen bonding : IR and SC-XRD discrepancies arise from solvent-dependent H-bonding patterns (e.g., O–H···O interactions in ethanol vs. DMSO) .

Q. What experimental strategies assess hydrolytic stability of the ethoxy and hydroxyl groups?

  • pH-dependent degradation : Incubate the compound in buffered solutions (pH 1–13) at 37°C, monitoring hydrolysis via LC-MS. The 4-hydroxyphenyl group is susceptible to oxidation at pH > 10 .
  • Protection strategies : Acetylation of the hydroxyl group improves stability in acidic conditions, confirmed by comparative FTIR and SC-XRD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.